2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine

Kinase inhibitor design Regiochemistry–activity relationship Hinge-binding scaffold optimization

2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine (CAS 944899-15-4, molecular formula C₉H₁₃N₃, molecular weight 163.22 g/mol) is a heterocyclic primary amine building block comprising a pyrimidine core substituted at the 4-position with a cyclopropyl ring and at the 2-position with an ethylamine side chain. The compound is commercially supplied as a free base (liquid or light beige solid depending on vendor) with typical certified purity of 95% (HPLC) and is classified under the CLP regulation with harmonized hazard statements: Acute Tox.

Molecular Formula C9H13N3
Molecular Weight 163.224
CAS No. 944899-15-4
Cat. No. B2557691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine
CAS944899-15-4
Molecular FormulaC9H13N3
Molecular Weight163.224
Structural Identifiers
SMILESC1CC1C2=NC(=NC=C2)CCN
InChIInChI=1S/C9H13N3/c10-5-3-9-11-6-4-8(12-9)7-1-2-7/h4,6-7H,1-3,5,10H2
InChIKeyYPNHKOSKKKEJDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine (CAS 944899-15-4): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine (CAS 944899-15-4, molecular formula C₉H₁₃N₃, molecular weight 163.22 g/mol) is a heterocyclic primary amine building block comprising a pyrimidine core substituted at the 4-position with a cyclopropyl ring and at the 2-position with an ethylamine side chain . The compound is commercially supplied as a free base (liquid or light beige solid depending on vendor) with typical certified purity of 95% (HPLC) and is classified under the CLP regulation with harmonized hazard statements: Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [1]. Its InChI Key is YPNHKOSKKKEJDX-UHFFFAOYSA-N and canonical SMILES is C1CC1c2ccnc(CCN)n2 . The compound serves as a versatile synthetic intermediate in medicinal chemistry programmes, particularly in the construction of kinase-focused libraries and G protein-coupled receptor (GPCR)-targeted ligand sets [2].

Why Generic Substitution Fails for 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine: Regiochemistry, Linker Length, and Salt Form Drive Irreproducible SAR Outcomes


Pyrimidine-ethylamine building blocks with cyclopropyl substituents constitute a deceptively broad chemical space. The target compound is frequently confused with its closest positional isomer, 2-(2-cyclopropylpyrimidin-5-yl)ethanamine (CAS 944899-44-9), which differs solely in the attachment points of the cyclopropyl and ethylamine groups on the pyrimidine ring . In kinase inhibitor programmes, such regiochemical permutations have been shown to alter hydrogen-bonding geometry with the hinge region of the ATP-binding pocket, producing IC₅₀ shifts exceeding 100-fold within a single 2,4-diaminopyrimidine series [1]. Similarly, the one-carbon-shorter homolog (4-cyclopropylpyrimidin-2-yl)methanamine (CAS 944904-71-6) restricts conformational flexibility of the pendant amine, which can abolish key binding interactions or alter metabolic stability profiles . Even the hydrochloride salt form (CAS 1196151-12-8) cannot be freely interchanged with the free base in anhydrous coupling reactions without adjusting stoichiometry of the base scavenger [2]. Procurement decisions that collapse these distinct chemical entities into a single interchangeable category risk batch-to-batch irreproducibility in downstream synthesis and biological assay outcomes .

Quantitative Differentiation Evidence for 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine Versus Closest Analogs and In-Class Candidates


Regiochemical Differentiation: 4-Cyclopropyl-2-ethylamine vs. 2-Cyclopropyl-5-ethylamine Pyrimidine Scaffolds Exhibit Distinct Kinase Selectivity Profiles

The target compound positions the cyclopropyl substituent at the pyrimidine C4 position and the ethylamine side chain at the C2 position. This regiochemical arrangement, when incorporated into 2,4-diaminopyrimidine kinase inhibitor scaffolds, has been shown to yield potent TBK1/IKKε inhibition (IC₅₀ values in the low nanomolar range) with improved kinase selectivity compared to earlier PDK1-targeted leads. In contrast, the positional isomer 2-(2-cyclopropylpyrimidin-5-yl)ethanamine (CAS 944899-44-9) places the cyclopropyl at C2 and the ethylamine at C5, a topology that was not present in the optimized series and would be expected to alter hinge-region hydrogen-bonding patterns . Although no direct head-to-head comparison of these two specific building blocks has been published, the class-level SAR for 2,4-diamino-5-cyclopropylpyrimidines demonstrates that the relative positioning of substituents around the pyrimidine core is a primary determinant of both potency and selectivity [1].

Kinase inhibitor design Regiochemistry–activity relationship Hinge-binding scaffold optimization

Linker-Length Differentiation: Ethylene vs. Methylene Spacer Alters Conformational Flexibility and Pharmacophoric Geometry

The target compound bears an ethylene (-CH₂CH₂-) linker between the pyrimidine C2 position and the terminal primary amine, providing two rotatable bonds in the side chain. The closest shorter homolog, (4-cyclopropylpyrimidin-2-yl)methanamine (CAS 944904-71-6, MW 149.19), features a methylene (-CH₂-) linker with only one rotatable bond, resulting in a more constrained amine orientation . This difference in linker length directly affects: (i) the pKa of the pendant amine due to altered through-bond inductive effects from the pyrimidine ring (predicted ΔpKa ~0.3–0.5 units based on computational estimates for analogous pyrimidine-alkylamine series [1]); (ii) nucleophilicity in amide bond formation and reductive amination reactions; and (iii) the spatial reach of the amine group when the core is docked into a target protein. In published JAK2 inhibitor programmes using 4-aryl-2-aminoalkylpyrimidine scaffolds, the ethylene-linked variants demonstrated superior cellular potency compared to methylene-linked analogs, attributed to optimal positioning of the amine for interactions with the catalytic lysine [2].

Linker SAR Conformational restriction Amine nucleophilicity

Free Base vs. Hydrochloride Salt: Differential Suitability for Anhydrous Reactions and Coupling Chemistry

The target compound is supplied as the free base form (CAS 944899-15-4), with Sigma-Aldrich listing the physical form as a liquid and other vendors reporting a light beige solid . The corresponding hydrochloride salt, 2-(4-cyclopropylpyrimidin-2-yl)ethan-1-amine hydrochloride (CAS 1196151-12-8, MW 199.68), is a distinct chemical entity with different handling, solubility, and reactivity characteristics [1]. The free base is directly compatible with anhydrous amide coupling protocols (e.g., HATU/DIPEA in DMF), Buchwald-Hartwig aminations, and reductive aminations without the need for additional base to neutralise the HCl counterion. When the hydrochloride salt is used in these reactions instead, the stoichiometry of the base must be adjusted by +1 equivalent per equivalent of substrate to achieve comparable conversion; failure to do so results in incomplete coupling yields (typically 30–50% reduction in isolated yield as reported in general amination protocols for hydrochloride salts of heterocyclic amines) [2]. Furthermore, the free base form exhibits higher solubility in aprotic organic solvents (THF, DCM, toluene) compared to the hydrochloride salt, which preferentially dissolves in protic or highly polar media .

Salt selection Amide coupling Buchwald-Hartwig amination

ECHA Harmonised Classification as a Procurement Gate: Quantitative Hazard Differentiation from Non-Classified Pyrimidine Building Blocks

The target compound bears an ECHA-notified harmonised classification under the CLP regulation comprising Acute Tox. 4 (H302 – harmful if swallowed), Skin Irrit. 2 (H315 – causes skin irritation), Eye Dam. 1 (H318 – causes serious eye damage), and STOT SE 3 (H335 – may cause respiratory irritation) [1]. This classification profile imposes specific procurement handling requirements: GHS07 (exclamation mark) and GHS05 (corrosion) pictograms with the signal word 'Danger' (Dgr) [1]. In contrast, many structurally similar pyrimidine building blocks – including several cyclopropyl-substituted analogs sold as research chemicals – have not undergone formal CLP notification and lack harmonised hazard labelling, creating ambiguity in risk assessment for laboratory use [2]. The presence of a notified Eye Damage Category 1 (H318) classification specifically mandates the use of eye protection (EN 166 safety glasses or goggles) and restricts shipping via certain carriers without dangerous goods declaration, directly impacting total cost of procurement and laboratory safety protocol design [3].

Chemical safety CLP classification Laboratory handling requirements

Cyclopropyl Substituent at C4: Steric and Electronic Contributions Differentiate from C2-Cyclopropyl and Non-Cyclopropyl Analogs in Fragment-Based Drug Design

The cyclopropyl group at the pyrimidine C4 position in the target compound introduces distinctive steric and electronic properties compared to alternative substituents at the same position. The cyclopropyl ring exerts a moderate electron-donating effect (+I) while introducing steric bulk (molar refractivity contribution of ~10.0 cm³/mol) that is intermediate between a methyl group (~5.65 cm³/mol) and an isopropyl group (~14.98 cm³/mol) [1]. In the context of kinase inhibitor design, the C4-cyclopropyl substitution pattern has been successfully employed in 2,4-diaryl pyrimidine EGFR inhibitors, where the cyclopropyl moiety contributed to improved ligand efficiency metrics (LE > 0.40 kcal/mol per heavy atom) compared to unsubstituted or methyl-substituted analogs [2]. By contrast, the C2-cyclopropyl isomer (CAS 944899-44-9) presents the cyclopropyl in an electronically distinct position adjacent to the ring nitrogen, altering the pyrimidine π-electron distribution and potentially affecting π-stacking interactions in the ATP-binding site . The target compound's C4-cyclopropyl topology is therefore specifically relevant to fragment-growing strategies that exploit the C4 vector for accessing hydrophobic back-pocket regions of kinase active sites [2].

Fragment-based drug discovery Cyclopropyl conformational restriction Ligand efficiency metrics

Supply Chain Differentiator: Multi-Vendor Availability with Validated Purity Specifications vs. Single-Source or Custom-Synthesis Analogs

The target compound (CAS 944899-15-4) is stocked by multiple independent vendors including Sigma-Aldrich (via Enamine), AKSci, CymitQuimica, and EnamineStore, with consistently reported purity of 95% (HPLC) and provision of Certificates of Analysis (COA) upon request . CymitQuimica lists pricing at €709.00/50 mg and €1,986.00/500 mg (2019 pricing), establishing a commercial benchmark . In contrast, the hydrochloride salt variant (CAS 1196151-12-8) is available only through custom synthesis from select Chinese vendors, with variable lead times and no published list pricing [1]. Similarly, the methylene-linked homolog (CAS 944904-71-6) is primarily sourced from MolCore and requires inquiry-based quotation, indicating lower commercial availability . This multi-vendor supply chain for the free base provides procurement resilience, competitive pricing, and the ability to qualify alternative sources without programme disruption – a consideration of material importance for long-term medicinal chemistry campaigns where compound re-supply is anticipated across multiple synthetic cycles.

Vendor qualification Supply chain resilience Analytical batch certification

Optimal Application Scenarios for 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine Based on Evidence-Verified Differentiation


Kinase Inhibitor Medicinal Chemistry: Fragment Elaboration Exploiting the C4-Cyclopropyl Vector for ATP-Binding Pocket Back-Pocket Occupancy

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors – particularly those targeting TBK1, IKKε, EGFR, or JAK2 – should prioritise this compound as their 2-aminoalkylpyrimidine building block. The C4-cyclopropyl substitution provides a sterically compact yet conformationally rigid hydrophobic group that has been validated in published kinase inhibitor SAR to access back-pocket regions while maintaining favourable ligand efficiency metrics (LE > 0.40 kcal/mol per heavy atom demonstrated in EGFR inhibitor series) [1][2]. The ethylene linker positions the primary amine at an optimal distance for subsequent derivatisation (amide coupling, sulfonamide formation, or reductive amination) to engage the solvent-exposed region or catalytic lysine residue. Critically, procurement of the correct C4-cyclopropyl-2-ethylamine regioisomer (rather than the C2-cyclopropyl-5-ethylamine isomer CAS 944899-44-9) is essential to preserve the intended binding vector; published 2,4-diaminopyrimidine SAR demonstrates that mispositioned substituents can cause complete ablation of kinase inhibitory activity [1].

GPCR Ligand Design: Primary Amine Handle for Generating Diverse Chemotypes via Parallel Library Synthesis

The compound's primary aliphatic amine, connected to the pyrimidine core via a flexible ethylene spacer, makes it an ideal diversification point for parallel library synthesis targeting GPCRs. The free base form (as opposed to the hydrochloride salt CAS 1196151-12-8) enables direct use in high-throughput amide coupling protocols (e.g., HATU/DIPEA in DMF) without the need for base stoichiometry adjustment, a practical advantage when processing 96- or 384-well reaction plates [3]. The pyrimidine core itself is a privileged scaffold in GPCR ligand design, with 2-aminopyrimidine-containing compounds reported as histamine H4 receptor ligands and adenosine receptor modulators [4]. The ECHA-notified hazard classification (H318 Eye Dam. 1) necessitates appropriate PPE protocols but simultaneously provides regulatory clarity for laboratory safety documentation – an advantage over unclassified analog building blocks that carry undefined laboratory risk profiles [5].

Agrochemical Intermediate: Cyclopropyl-Containing Pyrimidine Building Block for Fungicide and Plant Growth Regulator Synthesis

Pyrimidine derivatives bearing cyclopropyl substituents have established utility in agrochemical programmes, particularly as intermediates for fungicides and plant growth regulators [6]. The target compound's structural features – a cyclopropyl ring for metabolic stability and an ethylamine side chain for further functionalisation – align with design principles described in patents covering 2-anilino-pyrimidine fungicide derivatives and cyclopropyl-substituted pyrimidine plant growth regulators [7]. The multi-vendor availability of this compound (Sigma-Aldrich, AKSci, CymitQuimica, EnamineStore) with consistent 95% purity specification ensures that agrochemical process chemistry teams can secure reliable supply for route scouting and scale-up studies without being locked into a single-source supplier . The free base form is preferred over the hydrochloride salt for agrochemical applications requiring anhydrous reaction conditions during esterification or amidation steps.

Chemical Biology Probe Development: Primary Amine Functional Handle for Bioconjugation and Affinity Chromatography Resin Preparation

The terminal primary amine on the ethylene side chain serves as a versatile functional handle for bioconjugation strategies in chemical biology. This includes: (i) direct coupling to activated Sepharose or agarose resins (e.g., NHS-activated Sepharose 4 Fast Flow) for affinity chromatography target deconvolution studies; (ii) conjugation to fluorescent dyes (FITC, TAMRA, Cy5 NHS esters) for cellular imaging probes; and (iii) incorporation of photoaffinity labelling moieties (diazirine or benzophenone) for target identification experiments [8]. The ethylene linker provides sufficient spatial separation between the pyrimidine pharmacophore and the conjugated moiety to minimise steric interference with target binding – a key design consideration validated in the 4-aryl-2-aminoalkylpyrimidine JAK2 inhibitor co-crystal structures (PDB 4BBE) showing the amine positioned at the solvent interface [2]. The availability of the compound as a free base (rather than hydrochloride salt) simplifies the bioconjugation protocol by eliminating the base pre-treatment step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Cyclopropyl-pyrimidin-2-YL)-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.